(S)-2-Amino-N-(2-chloro-6-fluoro-benzyl)-N-isopropyl-3-methyl-butyramide
CAS No.:
Cat. No.: VC13476284
Molecular Formula: C15H22ClFN2O
Molecular Weight: 300.80 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C15H22ClFN2O |
|---|---|
| Molecular Weight | 300.80 g/mol |
| IUPAC Name | (2S)-2-amino-N-[(2-chloro-6-fluorophenyl)methyl]-3-methyl-N-propan-2-ylbutanamide |
| Standard InChI | InChI=1S/C15H22ClFN2O/c1-9(2)14(18)15(20)19(10(3)4)8-11-12(16)6-5-7-13(11)17/h5-7,9-10,14H,8,18H2,1-4H3/t14-/m0/s1 |
| Standard InChI Key | HYGFPBHBHJYMDH-AWEZNQCLSA-N |
| Isomeric SMILES | CC(C)[C@@H](C(=O)N(CC1=C(C=CC=C1Cl)F)C(C)C)N |
| SMILES | CC(C)C(C(=O)N(CC1=C(C=CC=C1Cl)F)C(C)C)N |
| Canonical SMILES | CC(C)C(C(=O)N(CC1=C(C=CC=C1Cl)F)C(C)C)N |
Introduction
Structural Characteristics and Nomenclature
The compound features:
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Core structure: A butyramide backbone (4-carbon chain) with an (S)-configured amino group at position 2.
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Substituents:
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N-Isopropyl group: Attached to the amide nitrogen.
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2-Chloro-6-fluoro-benzyl group: A disubstituted aromatic ring providing steric and electronic modulation.
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3-Methyl group: Introduces branching, influencing conformational flexibility.
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IUPAC Name:
(S)-2-Amino-N-(2-chloro-6-fluorobenzyl)-N-(propan-2-yl)-3-methylbutanamide
Molecular Formula:
Molecular Weight:
313.82 g/mol (calculated).
Synthesis and Chemical Properties
Synthetic Routes
While no direct synthesis is documented, analogous compounds (e.g., ) suggest a multi-step approach:
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Amino Acid Derivatization: Starting from (S)-tert-leucine or similar β-branched amino acids.
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Amide Coupling:
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Chiral Resolution: Chromatographic or crystallization methods to isolate the (S)-enantiomer .
Physicochemical Properties (Predicted)
Research Gaps and Future Directions
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Target Identification: Computational docking studies are needed to predict protein targets (e.g., GPCRs, kinases).
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In Vivo Efficacy: No animal studies exist; priority should be given to metabolic and CNS-related models.
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Synthetic Optimization: Improve enantiomeric purity and yield using flow chemistry or biocatalysis .
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